molecular formula C₁₂H₁₆Na₂O₈S₂ B1159387 Propofol 1,4-Bis(sodium Sulfate)

Propofol 1,4-Bis(sodium Sulfate)

Cat. No.: B1159387
M. Wt: 398.36
Attention: For research use only. Not for human or veterinary use.
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Description

Propofol 1,4-Bis(sodium Sulfate) is a chemical derivative of the short-acting intravenous anesthetic agent, propofol, offered for non-clinical research purposes. Like its parent compound, its primary research value lies in investigating mechanisms of sedation and general anesthesia. The established mechanism of action for propofol involves positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system . By binding to a specific site on this receptor, it enhances the inhibitory effects of the neurotransmitter GABA, increasing chloride ion influx and leading to neuronal hyperpolarization and reduced action potential firing . This potentiation of inhibitory neurotransmission is the fundamental mechanism believed to underlie the hypnotic and sedative properties studied in research settings. Researchers utilize propofol and its derivatives to explore a range of scientific questions in neuropharmacology. Key areas of investigation include the molecular structure and function of GABAA receptor subtypes, the neurophysiology of consciousness, and the management of refractory status epilepticus due to the compound's observed anticonvulsant properties . Studies also focus on its secondary effects, such as its antiemetic action, which is thought to involve depression of the chemoreceptor trigger zone . The "1,4-Bis(sodium Sulfate)" modification may be of particular interest for probing the compound's solubility, metabolic pathways, and pharmacokinetic profile, offering a tool to understand how structural changes influence the drug's behavior in biological systems. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₂H₁₆Na₂O₈S₂

Molecular Weight

398.36

Synonyms

Sodium 2,6-Diisopropyl-1,4-phenylene Bis(sulfate); 

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Propofol 1,4 Bis Sodium Sulfate

Identification and Characterization of Precursor Compounds

The primary precursor for the synthesis of propofol (B549288) and its derivatives is typically 4-hydroxybenzoic acid. researchgate.net This readily available and low-cost starting material undergoes a Friedel-Crafts di-isopropylation reaction to form 3,5-diisopropyl-4-hydroxybenzoic acid. researchgate.netnih.gov

Another key intermediate is propofol itself (2,6-diisopropylphenol). nih.govwikipedia.org The synthesis of propofol can be achieved through the decarboxylation of 3,5-diisopropyl-4-hydroxybenzoic acid. researchgate.netnih.gov

The characterization of these precursors is essential to ensure their identity and purity before proceeding with the synthesis. Standard analytical techniques are employed for this purpose.

Table 1: Physicochemical Properties of Precursor Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Hydroxybenzoic acidC₇H₆O₃138.12215-217-
3,5-Diisopropyl-4-hydroxybenzoic acidC₁₃H₁₈O₃222.28139-142 nih.gov-
PropofolC₁₂H₁₈O178.27 wikipedia.org18 nih.gov256 nih.gov

Data sourced from publicly available chemical databases.

Spectroscopic data is also vital for the characterization of these compounds. For instance, the 1H NMR spectrum of 3,5-diisopropyl-4-hydroxybenzoic acid in CDCl₃ shows characteristic peaks at δ 7.87 (s, 2H), 3.17 (hept, J = 6.9 Hz, 2H), and 1.31 (d, J = 6.9 Hz, 12H). nih.gov Its 13C NMR spectrum in Chloroform-d exhibits signals at δ 172.64, 155.15, 133.73, 126.50, 121.47, 27.22, and 22.60. nih.gov

Detailed Reaction Mechanisms for Formation Pathways

The formation of propofol 1,4-bis(sodium sulfate) involves the sulfation of a hydroxylated propofol metabolite. The metabolic pathway of propofol in the liver involves hydroxylation to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). nih.gov This hydroxylation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent, CYP2C9. nih.gov

Following hydroxylation, the resulting 4-hydroxypropofol undergoes conjugation to form sulfates and glucuronides. nih.gov The sulfation step, which leads to the formation of propofol 1,4-bis(sodium sulfate), involves the transfer of a sulfonate group to the hydroxyl groups of 4-hydroxypropofol. This reaction is catalyzed by sulfotransferase enzymes.

While the provided search results focus more on the synthesis of propofol itself, the formation of propofol 1,4-bis(sodium sulfate) is a downstream metabolic process. The synthesis of this specific compound in a laboratory setting would likely mimic this biological pathway, involving the chemical sulfation of synthetically prepared 4-hydroxypropofol.

Strategies for Optimization of Synthetic Yields and Purity

The optimization of synthetic yields and purity is a key focus in the production of propofol and its derivatives. For the synthesis of the propofol precursor, 3,5-diisopropyl-4-hydroxybenzoic acid, continuous-flow chemistry has emerged as a highly efficient method. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity compared to traditional batch processes. researchgate.netnih.gov

In the decarboxylation step to produce propofol, optimization of the base and temperature has been shown to be critical. researchgate.net For instance, using n-butylamine at 150 °C resulted in a 91% yield of propofol in a batch process. researchgate.net In a continuous-flow setup, a solution of 3,5-diisopropyl-4-hydroxybenzoic acid with triethylamine (B128534) in 2-butoxyethanol, passed through a copper coil reactor at 200 °C, also demonstrated efficient conversion. nih.gov

Purification techniques such as vacuum distillation and column chromatography are employed to achieve high purity of the final products. researchgate.netgoogle.com The use of anhydrous sodium sulfate (B86663) for drying organic extracts is a common practice to remove residual water. google.com

Considerations for Laboratory and Industrial Scale-Up Production

Scaling up the synthesis of propofol and its derivatives from the laboratory to an industrial setting presents several challenges. Continuous-flow synthesis offers significant advantages for industrial translation, including improved safety, efficiency, and the potential for high-throughput production. researchgate.net A machine-assisted, scaled-up continuous-flow protocol for propofol has been reported to achieve a production of up to 71.6 g per day. researchgate.net

Key considerations for scale-up include:

Heat Transfer: Exothermic reactions, such as the Friedel-Crafts alkylation, require efficient heat management to prevent side reactions and ensure safety. Continuous-flow reactors with high surface-area-to-volume ratios offer superior thermal control. nih.gov

Mass Transfer: Ensuring efficient mixing of reactants is crucial for maximizing reaction rates and yields.

Solvent Selection and Recovery: The choice of solvents impacts reaction efficiency, product isolation, and environmental footprint. The development of processes that minimize solvent use or employ recyclable solvents is a key industrial consideration.

Process Automation and Control: Automated systems are essential for maintaining consistent reaction conditions and ensuring product quality in large-scale production.

The development of telescoped continuous-flow approaches, where multiple reaction steps are integrated without intermediate purification, can further enhance the efficiency and cost-effectiveness of industrial production. researchgate.net

Structural Elucidation and Advanced Characterization of Propofol 1,4 Bis Sodium Sulfate

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of propofol (B549288) 1,4-bis(sodium sulfate) necessitates the use of various spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For propofol 1,4-bis(sodium sulfate), both ¹H and ¹³C NMR would be employed to confirm the successful sulfation at the 1- and 4-positions of the propofol molecule.

The proton NMR spectrum is expected to show characteristic signals for the isopropyl groups and the aromatic protons. The chemical shifts of the aromatic protons would be significantly different from those of the parent propofol, reflecting the change in the electronic environment due to the introduction of the sulfate (B86663) groups. Similarly, the ¹³C NMR spectrum would provide evidence for the sulfation through shifts in the signals of the aromatic carbons, particularly the carbon atoms directly attached to the oxygen atoms of the sulfate groups.

Predicted ¹H NMR Chemical Shifts for Propofol 1,4-Bis(sodium Sulfate)

Protons Predicted Chemical Shift (ppm) Multiplicity
Isopropyl CH ~3.0 - 3.5 Septet
Isopropyl CH₃ ~1.2 - 1.4 Doublet

Predicted ¹³C NMR Chemical Shifts for Propofol 1,4-Bis(sodium Sulfate)

Carbon Atom Predicted Chemical Shift (ppm)
C-O (Aromatic) ~145 - 155
C-isopropyl (Aromatic) ~130 - 140
CH (Aromatic) ~115 - 125
CH (Isopropyl) ~25 - 30

High-Resolution Mass Spectrometry (MS) Applications

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of propofol 1,4-bis(sodium sulfate) with high accuracy, thereby confirming its molecular formula. Using techniques like electrospray ionization (ESI), which is suitable for analyzing polar and ionic compounds, the deprotonated molecule can be observed.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For sulfated phenolic compounds, a common fragmentation pathway involves the loss of the SO₃ group (80 Da) or the HSO₄⁻ ion (97 Da). acs.org The observation of these fragments would provide strong evidence for the presence of the sulfate moieties.

Predicted High-Resolution Mass Spectrometry Data for Propofol 1,4-Bis(sodium Sulfate)

Ion Predicted m/z
[M-2Na+H]⁻ 353.0415
[M-2Na]²⁻ 175.5171
[M-2Na-SO₃+H]⁻ 273.0844

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. For propofol 1,4-bis(sodium sulfate), these methods would be used to identify the characteristic vibrations of the sulfate groups and the substituted aromatic ring.

The IR spectrum is expected to show strong absorption bands corresponding to the S=O and S-O stretching vibrations of the sulfate groups. copernicus.org Aromatic C-H stretching vibrations typically appear around 3030 cm⁻¹, while the aromatic ring itself gives rise to a series of peaks in the 1450 to 1600 cm⁻¹ region. pressbooks.pubopenstax.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the sulfate ion and the skeletal vibrations of the aromatic ring. nsf.govresearchgate.net

Characteristic Vibrational Frequencies for Propofol 1,4-Bis(sodium Sulfate)

Functional Group Infrared (IR) Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch ~3030 ~3030
Aliphatic C-H Stretch 2850-3000 2850-3000
Aromatic C=C Stretch 1450-1600 1450-1600
S=O Asymmetric Stretch ~1210-1280 ~1210-1280
S=O Symmetric Stretch ~1030-1060 ~1030-1060

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating propofol 1,4-bis(sodium sulfate) from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like propofol 1,4-bis(sodium sulfate). nih.gov A reversed-phase HPLC method would likely be employed for its separation and quantification. asiapharmaceutics.info

A typical HPLC system would consist of a C18 column and a mobile phase composed of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the aromatic ring of the compound absorbs UV light, or a more sensitive fluorescence detector. researchgate.net The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure its reliability for purity assessment. asiapharmaceutics.info

Suggested HPLC Parameters for the Analysis of Propofol 1,4-Bis(sodium Sulfate)

Parameter Suggested Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Detection UV at ~270 nm or Fluorescence (Excitation: ~276 nm, Emission: ~310 nm)

Gas Chromatography (GC) for Volatile Derivatives or Related Compounds

Direct analysis of the salt, propofol 1,4-bis(sodium sulfate), by gas chromatography (GC) is not feasible due to its non-volatile and thermally labile nature. However, GC coupled with mass spectrometry (GC-MS) is a standard technique for the analysis of the parent compound, propofol, and other volatile related substances that might be present as impurities. nih.gov

For the analysis of propofol by GC, a derivatization step, such as silylation, is often employed to convert the phenolic hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. exlibrisgroup.comresearchgate.net This allows for improved chromatographic peak shape and detection sensitivity. The analysis of related volatile compounds by GC can provide a more complete purity profile of the synthetic intermediate.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published studies detailing the X-ray crystallographic analysis of Propofol 1,4-Bis(sodium Sulfate) were identified. This type of analysis is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such a study would provide precise data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the compound's physical and chemical properties. In the absence of this experimental data, no information on the crystal system, space group, or unit cell dimensions for Propofol 1,4-Bis(sodium Sulfate) can be reported.

Elemental Composition and Stoichiometry Verification

Similarly, no experimental data from elemental analysis for Propofol 1,4-Bis(sodium Sulfate) is available in the scientific literature. Elemental analysis is a foundational technique used to determine the percentage composition of a sample, which serves to verify its empirical and molecular formula.

While a chemical supplier lists the molecular formula of Propofol 1,4-Bis(sodium Sulfate) as C₁₂H₁₆Na₂O₈S₂, this has not been corroborated by experimental data in a peer-reviewed context. The theoretical elemental composition based on this formula would be:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01112144.13236.19%
HydrogenH1.0081616.1284.05%
SodiumNa22.990245.98011.54%
OxygenO15.9998127.99232.13%
SulfurS32.065264.13016.10%
Total 398.362 100.00%

It is critical to note that this table represents a theoretical calculation based on a presumed molecular formula and has not been confirmed by experimental elemental analysis published in scientific literature.

Chemical Transformations and Derivatization Pathways of Propofol 1,4 Bis Sodium Sulfate

Conversion Mechanisms to Target Propofol (B549288) Derivatives (e.g., 4-Hydroxy Propofol Sulfate (B86663) Sodium Salt)

The conversion of Propofol 1,4-Bis(sodium Sulfate) into its derivatives is a key aspect of its chemistry, particularly in the context of synthesizing metabolites for research. A primary pathway for this conversion is the selective hydrolysis of one of the sulfate groups.

A significant derivative that can be formed is 4-Hydroxy Propofol Sulfate Sodium Salt. The generation of this compound from the bis(sulfate) precursor involves a regioselective desulfation reaction. In biological systems, this transformation can be mediated by sulfatase enzymes. Chemically, achieving this conversion requires controlled conditions, such as mild acid hydrolysis or the use of specific deprotecting agents that can preferentially cleave the sulfate ester at the 4-position of the aromatic ring. The selectivity of this reaction is influenced by the electronic environment and steric factors of the molecule.

The general mechanism for this conversion can be outlined as follows:

Activation of a Sulfate Group: In an acidic medium, a sulfate moiety is protonated, enhancing its capacity as a leaving group.

Nucleophilic Cleavage: A nucleophile, typically a water molecule, attacks the sulfur atom or the adjacent carbon on the aromatic ring, leading to the breaking of the C-O-S bond.

Formation of the Hydroxyl Group: The departure of the sulfate group results in the formation of a hydroxyl (-OH) group at the 4-position, yielding 4-Hydroxy Propofol Sulfate, which is subsequently converted to its sodium salt.

Reactivity Profiles of the Sulfate Moieties

The two sulfate groups in Propofol 1,4-Bis(sodium Sulfate) possess different reactivity profiles due to their distinct chemical environments. The sulfate group at the 1-position is attached to a phenolic oxygen, while the sulfate at the 4-position is attached to a hydroxyl group on the aromatic ring.

The phenolic sulfate ester at the 1-position is generally considered more labile and prone to hydrolysis. This increased reactivity is attributed to the ability of the phenyl ring to stabilize the resulting phenoxide ion through resonance. The isopropyl groups attached to the ring also exert electronic effects that influence this reactivity.

Several factors can influence the reactivity of these sulfate groups:

pH: Both acidic and basic conditions can catalyze the hydrolysis of sulfate esters.

Enzymatic Action: In biological contexts, sulfatase enzymes can exhibit regioselectivity, cleaving one sulfate group over the other.

Temperature: Elevated temperatures generally accelerate the rate of hydrolysis.

Solvent: The choice of solvent, its polarity, and its nucleophilicity can impact the reaction pathway and rate.

Functional Group Interconversions within the Bis(sodium Sulfate) Structure

While the primary focus of derivatization often lies in the manipulation of the sulfate groups, other functional group interconversions on the Propofol 1,4-Bis(sodium Sulfate) molecule are theoretically possible. These transformations could target the aromatic ring or the isopropyl side chains.

Potential interconversions include:

Electrophilic Aromatic Substitution: Although the sulfate groups are electron-withdrawing and thus deactivating, the aromatic ring could potentially undergo electrophilic substitution reactions like nitration or halogenation under forcing conditions. Controlling the position of the new substituent would be a significant synthetic challenge.

Oxidation of Isopropyl Groups: The alkyl side chains could be targeted for oxidation to introduce new functional groups such as hydroxyls or carbonyls. This would likely require potent oxidizing agents and careful reaction control to prevent degradation of the core structure.

These potential interconversions are not commonly reported and would present considerable synthetic hurdles. Research has predominantly centered on the chemistry of the sulfate moieties.

Advanced Analytical Methodologies for Quantification and Process Control

Development and Validation of Quantitative Analytical Assays for Synthetic Mixtures

The accurate quantification of Propofol (B549288) 1,4-Bis(sodium Sulfate) in synthetic mixtures is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose, owing to its high resolution, sensitivity, and specificity.

A typical Reverse-Phase HPLC (RP-HPLC) method for a related compound, propofol, can be adapted and validated for Propofol 1,4-Bis(sodium Sulfate). The development would involve selecting an appropriate C18 column and a mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, to achieve optimal separation from starting materials and by-products. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the assay is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from blanks and known impurities at the retention time of Propofol 1,4-Bis(sodium Sulfate).

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For illustrative purposes, the following table presents typical validation parameters for an HPLC assay for propofol, which would be analogous to a validated method for Propofol 1,4-Bis(sodium Sulfate).

Validation ParameterTypical Finding for a Propofol HPLC Assay
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98% - 102%
Precision (RSD) < 2%
LOD 5 ng/mL
LOQ 15 ng/mL

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for quantification, particularly for trace-level analysis or when higher specificity is required. nih.gov

Comprehensive Impurity Profiling and Related Substance Determination

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final product. For Propofol 1,4-Bis(sodium Sulfate), impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.

A comprehensive impurity profile is typically established using a combination of chromatographic and spectroscopic techniques. HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS) are powerful tools for the detection and identification of impurities. The high resolving power of these techniques allows for the separation of closely related substances from the main compound.

Potential impurities in the synthesis of Propofol 1,4-Bis(sodium Sulfate) could include residual propofol, partially sulfated propofol derivatives, and other process-related impurities. The identification of these impurities often involves isolating them using preparative HPLC followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

The following table lists some known impurities of the parent compound, propofol, which could potentially be present or have analogous structures in the context of Propofol 1,4-Bis(sodium Sulfate) synthesis.

Impurity NamePotential Origin
Propofol Related Compound A (2,4-diisopropylphenol) Isomeric impurity from synthesis
Propofol Related Compound B (2,6-diisopropyl-1,4-benzoquinone) Oxidation product
Propofol Dimer By-product of synthesis

Once identified, these impurities must be controlled within acceptable limits, which are established based on toxicological data and regulatory guidelines. A validated analytical method for related substances is then used for routine quality control of each batch.

Assessment of Chemical Stability under Various Synthetic and Storage Conditions

Stability testing is essential to determine the shelf-life of a drug substance and to recommend appropriate storage conditions. For Propofol 1,4-Bis(sodium Sulfate), stability studies would evaluate the impact of various environmental factors on its chemical integrity.

Forced degradation studies are a key component of this assessment. nih.gov These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions. nih.gov The goal is to identify potential degradation products and to develop a stability-indicating analytical method that can separate these degradants from the intact drug. nih.gov

Typical stress conditions for forced degradation studies include:

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide.

Thermal Stress: Heating the solid or solution form of the compound.

Photostability: Exposing the compound to light of specified wavelengths.

The results of these studies provide insight into the degradation pathways of Propofol 1,4-Bis(sodium Sulfate). For instance, as a sulfated ester, it may be susceptible to hydrolysis under acidic or basic conditions, cleaving the sulfate (B86663) groups to regenerate propofol or a partially sulfated intermediate. The phenolic hydroxyl group in the parent propofol molecule is susceptible to oxidation, suggesting that the corresponding positions in the sulfated derivative might also be sites of degradation.

Long-term and accelerated stability studies are then conducted on the drug substance stored under various temperature and humidity conditions as defined by ICH guidelines. The concentration of the drug substance and the levels of any degradation products are monitored over time.

The following table outlines a hypothetical stability study design for Propofol 1,4-Bis(sodium Sulfate).

Study TypeStorage ConditionTesting Frequency
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Long-term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months

The data generated from these stability studies are crucial for establishing the re-test period for the drug substance and for ensuring that it remains within its quality specifications throughout its shelf life.

Theoretical and Computational Investigations of Propofol 1,4 Bis Sodium Sulfate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Currently, there are no published quantum chemical calculations detailing the electronic structure and reactivity of Propofol (B549288) 1,4-Bis(sodium Sulfate). Such a study would typically involve the use of methods like Density Functional Theory (DFT) to determine key electronic properties.

Hypothetically, a computational analysis would calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Additionally, the distribution of electron density and the molecular electrostatic potential (MEP) would be mapped to identify electrophilic and nucleophilic sites, offering insights into how the molecule might interact with other chemical species.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Mechanisms

There is no available research on molecular dynamics (MD) simulations performed on Propofol 1,4-Bis(sodium Sulfate). MD simulations are instrumental in understanding the dynamic behavior of molecules over time.

For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation around the bonds connecting the sulfate (B86663) groups to the aromatic ring and the isopropyl groups. These simulations would also be invaluable in studying potential reaction mechanisms, such as hydrolysis of the sulfate groups, by modeling the system in an aqueous environment and observing the interactions with water molecules and other solutes.

Structure-Reactivity Relationship (SAR) Modeling within Synthetic Contexts

A formal Structure-Reactivity Relationship (SAR) model for Propofol 1,4-Bis(sodium Sulfate) within synthetic contexts has not been established in the available literature. SAR studies are crucial for understanding how the molecular structure influences the chemical reactivity and, consequently, the synthetic accessibility and stability of a compound.

In a hypothetical SAR study, researchers would synthesize and analyze a series of related molecules with systematic variations in their structure. By correlating these structural modifications with observed changes in reactivity, a predictive model could be developed. This would aid in optimizing synthetic routes and predicting the chemical behavior of new derivatives.

Exploration of Conformational Landscapes and Energetic Profiles

Detailed explorations of the conformational landscapes and energetic profiles of Propofol 1,4-Bis(sodium Sulfate) are not present in current scientific publications. Such studies are fundamental to understanding the three-dimensional shapes a molecule can adopt and the energy associated with each conformation.

A computational investigation would involve systematically rotating the rotatable bonds of the molecule and calculating the potential energy at each step. This process generates a potential energy surface, which reveals the most stable, low-energy conformations (global and local minima) and the energy barriers between them (transition states). This information is vital for predicting the predominant shapes of the molecule under different conditions and for understanding its interaction with other molecules.

Future Perspectives and Emerging Research Avenues in Propofol 1,4 Bis Sodium Sulfate Chemistry

Exploration of Novel Applications in Chemical Synthesis

The unique structure of Propofol (B549288) 1,4-bis(sodium sulfate), featuring a hydroquinone (B1673460) core flanked by two sulfate (B86663) groups and substituted with bulky isopropyl groups, opens up intriguing possibilities for its application in synthetic chemistry beyond its current known use.

Potential as a Bifunctional Arylating Agent: The two sulfate groups on the aromatic ring are excellent leaving groups, particularly in the presence of a suitable catalyst. This suggests that Propofol 1,4-bis(sodium sulfate) could serve as a precursor to a highly reactive quinone intermediate or as a bifunctional arylating agent in cross-coupling reactions. Research could be directed towards exploring its reactivity with various nucleophiles, potentially leading to the synthesis of novel, symmetrically substituted aromatic compounds that might otherwise be challenging to prepare.

Table 1: Potential Synthetic Transformations of Propofol 1,4-Bis(sodium Sulfate)

Reaction TypePotential ReactantPotential ProductResearch Focus
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsDisubstituted 2,6-diisopropylanilines, ethers, or thioethersCatalyst development, reaction optimization
Cross-Coupling ReactionsBoronic acids, Organozinc reagentsBiphenyl derivatives, complex aromatic systemsPalladium or Nickel-catalyzed methodologies
Precursor to Reactive IntermediatesElectrochemical or chemical oxidation2,6-Diisopropyl-1,4-benzoquinoneControlled generation and trapping of the quinone

Applications in Polymer and Materials Science: The rigid, substituted aromatic core of Propofol 1,4-bis(sodium sulfate) makes it an interesting candidate as a monomer or cross-linking agent in the synthesis of advanced polymers. The introduction of this unit could impart specific thermal, electronic, or mechanical properties to materials. Future research could investigate its polymerization behavior, either alone or in copolymerization with other monomers, to create novel materials with tailored characteristics.

Use in Bioconjugation: The water-soluble nature of Propofol 1,4-bis(sodium sulfate) due to the sodium sulfate groups, combined with its potential for chemical modification, could make it a useful scaffold in bioconjugation chemistry. wikipedia.org After suitable functionalization, it could be attached to proteins, peptides, or other biomolecules to modify their properties or to act as a linker for the attachment of other moieties.

Advancements in Sustainable Production Technologies

The industrial-scale synthesis of fine chemicals is increasingly governed by the principles of green chemistry. The production of Propofol 1,4-bis(sodium sulfate) and its precursors presents several opportunities for the implementation of more sustainable technologies.

Greener Sulfonation Methods: Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid, leading to significant waste generation. Research into greener alternatives is a key area of focus. The use of solid acid catalysts, such as zeolites or sulfated zirconia, could offer a more environmentally benign route to the sulfonation of the hydroquinone precursor of Propofol 1,4-bis(sodium sulfate). researchgate.netresearchgate.net These catalysts are often reusable, reducing waste and improving process economics. Another promising avenue is the use of deep eutectic solvents (DESs) as both solvent and catalyst for sulfonation reactions, which can lead to enhanced reaction rates and easier product separation. nih.gov

Table 2: Comparison of Sulfonation Technologies

TechnologyAdvantagesDisadvantages
Fuming Sulfuric AcidHigh reactivity, low costCorrosive, hazardous, large amount of acidic waste
Solid Acid CatalystsReusable, reduced waste, milder conditionsPotential for lower activity, catalyst deactivation
Deep Eutectic SolventsGreen solvent, potential for enhanced reactivityHigher initial cost, requires solvent recycling
Enzymatic SulfationHigh selectivity, mild conditionsLimited substrate scope, enzyme stability and cost

Continuous Flow Synthesis: The synthesis of propofol itself has been successfully demonstrated using continuous flow technology. nih.gov This approach offers significant advantages in terms of safety, scalability, and process control. Extending this methodology to the synthesis of Propofol 1,4-bis(sodium sulfate) could lead to a more efficient and sustainable manufacturing process. Continuous flow reactors allow for precise control over reaction parameters, which can lead to higher yields and purities, and minimize the handling of hazardous intermediates. A potential sustainable route could involve the biocatalytic synthesis of the propofol scaffold from renewable resources like p-hydroxybenzoic acid, followed by a green sulfonation step in a continuous flow system. google.com

Investigation of Related Bis-Sulfate Chemical Entities for Synthetic Utility

The exploration of the synthetic potential of Propofol 1,4-bis(sodium sulfate) naturally leads to the investigation of other, structurally related bis-sulfate compounds. The chemistry of these analogs can provide valuable insights and open up new avenues for research and application.

Bis-sulfated Catechols and Resorcinols: Catechol and resorcinol (B1680541) bis-sulfates are structurally similar to Propofol 1,4-bis(sodium sulfate) and could exhibit interesting reactivity. For instance, the relative positions of the sulfate groups (ortho, meta) would influence their electronic properties and reactivity in substitution and coupling reactions. A systematic study of their synthetic utility could lead to the development of new building blocks for organic synthesis.

Bis-sulfated Naphthalene (B1677914) and Anthracene (B1667546) Derivatives: Expanding the aromatic core to larger polycyclic systems like naphthalene or anthracene would generate a new class of bis-sulfated compounds. These molecules could have interesting photophysical properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 3: Examples of Related Bis-functionalized Aromatic Compounds and Their Applications

Compound ClassFunctional GroupsPotential Applications
Bis-sulfones-SO2RMedicinal chemistry (e.g., enzyme inhibitors) nih.gov
Disulfated sesquiterpene-hydroquinones-OSO3-, terpene moietyNatural product synthesis, biological probes nih.gov
Bis-aminomethylated aurones-CH2NR2, aurone (B1235358) coreAnti-inflammatory and antimicrobial agents nih.gov
Bis(spiropyrazolone)cyclopropanesSpirocyclic pyrazoloneLeishmanicidal and cytotoxic agents nih.gov

The study of these and other related bis-sulfate entities will not only broaden our understanding of their fundamental chemistry but also pave the way for the discovery of new materials and molecules with valuable properties. The knowledge gained from investigating these related compounds could, in turn, inform and accelerate the exploration of the full synthetic potential of Propofol 1,4-bis(sodium sulfate).

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